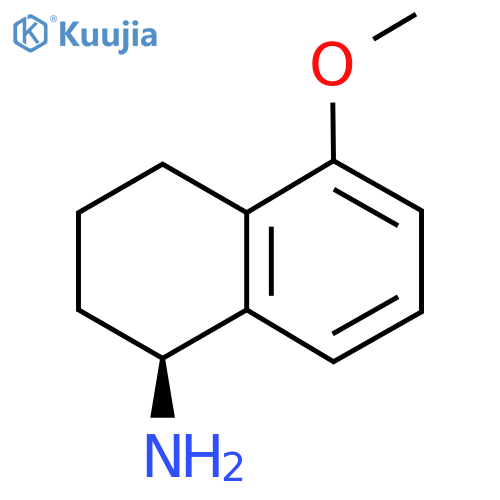

Cas no 103834-50-0 ((1s)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine)

(1s)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 化学的及び物理的性質

名前と識別子

-

- (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- AB29118

- (1S)-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE

- (S)-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE

- (S)-5-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE

- (S)-(+)-5-methoxy-1,2,3,4-tetrahydro-1-naphthalenamine

- EN300-330141

- MFCD06762268

- 103834-50-0

- (S)-1-Amino-5-methoxytetralin

- AKOS006294885

- N10958

- SCHEMBL10602964

- (1s)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

-

- MDL: MFCD06762268

- インチ: 1S/C11H15NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m0/s1

- InChIKey: WGLJGXBRZQHFBR-JTQLQIEISA-N

- SMILES: O(C)C1=CC=CC2=C1CCC[C@@H]2N

計算された属性

- 精确分子量: 177.115364102g/mol

- 同位素质量: 177.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.5

- トポロジー分子極性表面積: 35.2Ų

(1s)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM236180-1g |

(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 97% | 1g |

$650 | 2021-08-04 | |

| eNovation Chemicals LLC | Y1000342-1g |

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 95% | 1g |

$1000 | 2024-08-02 | |

| Enamine | EN300-330141-2.5g |

(1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 2.5g |

$1707.0 | 2023-09-04 | ||

| Enamine | EN300-330141-0.5g |

(1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 0.5g |

$836.0 | 2023-09-04 | ||

| Ambeed | A717841-1g |

(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 97% | 1g |

$1120.0 | 2024-04-26 | |

| eNovation Chemicals LLC | Y1000342-1g |

(1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 95% | 1g |

$1000 | 2025-02-21 | |

| Crysdot LLC | CD12184819-1g |

(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 97% | 1g |

$688 | 2024-07-18 | |

| Enamine | EN300-330141-1.0g |

(1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-330141-5.0g |

(1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 5.0g |

$5304.0 | 2023-02-23 | ||

| Enamine | EN300-330141-10.0g |

(1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

103834-50-0 | 10.0g |

$7866.0 | 2023-02-23 |

(1s)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 関連文献

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

(1s)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amineに関する追加情報

Introduction to (1S)-5-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-Amine (CAS No. 103834-50-0)

(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, identified by its CAS number 103834-50-0, is a significant compound in the field of pharmaceutical chemistry. This molecule, belonging to the tetrahydronaphthalene class, has garnered attention due to its unique structural and functional properties. The presence of a methoxy group at the 5-position and the specific stereochemistry at the 1-position contribute to its distinct chemical behavior and potential biological activities.

The compound’s structure consists of a partially hydrogenated naphthalene ring system, which is a common motif in many bioactive molecules. The methoxy group introduces polarity and hydrophilicity, while the stereochemistry at the 1-position can influence its interaction with biological targets. This makes (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine a versatile scaffold for drug discovery and development.

In recent years, there has been growing interest in tetrahydronaphthalene derivatives due to their potential applications in medicinal chemistry. These compounds have been explored for their role in modulating various biological pathways. For instance, studies have shown that derivatives of this class can interact with enzymes and receptors involved in inflammation, pain perception, and neurological disorders.

One of the most compelling aspects of (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is its potential as a precursor for more complex pharmacophores. Researchers have utilized this compound in synthesizing analogs with enhanced binding affinity and selectivity. The methoxy group’s ability to form hydrogen bonds and its influence on the molecule’s overall shape make it an ideal candidate for structural modifications aimed at improving pharmacological properties.

Recent advancements in computational chemistry have further highlighted the significance of (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Molecular modeling studies have demonstrated that this compound can effectively bind to target proteins through multiple interactions. These interactions include hydrogen bonding, hydrophobic interactions, and π-stacking effects, which are crucial for drug efficacy. The stereochemical purity of the (1S) configuration ensures that the compound behaves predictably in biological systems.

The synthesis of (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has been optimized through various synthetic routes. One common approach involves the reduction of a corresponding naphthylamine derivative using chiral auxiliaries or catalysts to achieve the desired stereochemistry. These synthetic strategies have been refined over time to improve yield and purity, making the compound more accessible for research purposes.

In clinical research, (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties. The compound’s ability to modulate inflammatory pathways could make it valuable in treating conditions such as arthritis or inflammatory bowel disease. Additionally, its interaction with pain receptors may offer new insights into developing more effective pain management therapies.

The pharmacokinetic profile of (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is also an area of active investigation. Understanding how the compound is metabolized and distributed in the body is crucial for optimizing its therapeutic use. Studies have shown that the methoxy group can influence metabolic pathways, potentially leading to longer half-lives or altered bioavailability. These findings are essential for designing dosing regimens and predicting side effects.

Future research directions for (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine include exploring its role in more complex drug candidates. By incorporating this scaffold into larger molecules or derivatizing it further, researchers aim to develop novel drugs with improved efficacy and reduced side effects. The compound’s versatility makes it a valuable tool in drug discovery pipelines.

The impact of (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine extends beyond academic research. Its potential applications in industry highlight its importance as a building block for new pharmaceuticals. Companies specializing in medicinal chemistry are increasingly interested in this compound due to its structural features and biological relevance.

In conclusion,(103834-50) - 5-Methoxy - 7 - Tetralone amine is a fascinating molecule with significant potential in pharmaceutical chemistry。 Its unique structure、 functional properties,and stereochemical configuration make it a valuable asset for drug discovery。 As research continues,this compound is expected to play an even greater role in developing innovative therapies for various diseases。

103834-50-0 ((1s)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine) Related Products

- 535935-61-6(8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine)

- 52372-97-1(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine)

- 4018-91-1(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine)

- 2418732-40-6(5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate)

- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)

- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)

- 1311572-38-9(N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide)

- 2172075-85-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)

- 863301-92-2(2-Phenethyl-1h-pyrrolo-[2,3-c]-pyridine)

- 2227659-78-9((2S)-1-cycloheptylpropan-2-ol)